Viridomycin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

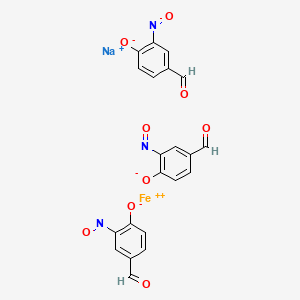

Viridomycin A, also known as this compound, is a useful research compound. Its molecular formula is C21H12FeN3NaO9 and its molecular weight is 529.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Applications

Phosphate Solubilization

Viridomycin A has been identified as a key compound produced by certain Streptomyces species, notably Streptomyces griseus, which can solubilize rock phosphate. This process is vital for enhancing soil fertility and promoting plant growth. The mechanism involves the chelation of positively charged counter ions associated with phosphate, thereby destabilizing the rock phosphate structure and making phosphates available for plant uptake .

Sustainable Fertilization

The ability of this compound to solubilize phosphate positions it as a potential candidate for developing slow-release bio-phosphate fertilizers. This characteristic is particularly beneficial in sustainable agriculture, where reducing chemical fertilizer use is essential for environmental health .

Antimicrobial Activity

Inhibition of Pathogens

this compound exhibits significant antimicrobial activity against various pathogens, including Gram-positive bacteria and fungi. Research has demonstrated its effectiveness against Bacillus subtilis, Micrococcus luteus, Pythium ultimum, and Mucor ramannianus, with inhibition zones indicating potent activity . The antimicrobial properties are attributed to its ability to chelate iron, which is crucial for microbial growth, thus limiting pathogen proliferation in agricultural settings .

Case Studies

A study highlighted the antimicrobial effects of this compound through agar diffusion methods, showcasing inhibition zones ranging from 27 mm to 45 mm depending on the microorganism tested. This suggests its potential as a natural pesticide alternative, reducing reliance on synthetic chemicals that pose risks to human health and the environment .

Structural Insights

Chemical Structure and Mechanism

The chemical structure of this compound includes functional groups that facilitate its role as an iron chelator. The compound's ability to form stable complexes with iron ions enhances its effectiveness as both a phosphate solubilizer and an antimicrobial agent. Mass spectrometry and nuclear magnetic resonance (NMR) studies have elucidated its structural characteristics, confirming the presence of key functional groups necessary for its biological activity .

Comparative Analysis of Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 29 ± 1.2 |

| Micrococcus luteus | 45 ± 1.4 |

| Pythium ultimum | 27 ± 1.1 |

| Mucor ramannianus | 38 ± 1.0 |

This table summarizes the antimicrobial efficacy of this compound against selected microorganisms, illustrating its potential utility in agricultural pathogen management.

特性

CAS番号 |

52970-22-6 |

|---|---|

分子式 |

C21H12FeN3NaO9 |

分子量 |

529.2 g/mol |

IUPAC名 |

sodium;4-formyl-2-nitrosophenolate;iron(2+) |

InChI |

InChI=1S/3C7H5NO3.Fe.Na/c3*9-4-5-1-2-7(10)6(3-5)8-11;;/h3*1-4,10H;;/q;;;+2;+1/p-3 |

InChIキー |

KXWKJDNTUDXRHR-UHFFFAOYSA-K |

SMILES |

C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].[Na+].[Fe+2] |

正規SMILES |

C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].[Na+].[Fe+2] |

Key on ui other cas no. |

52970-22-6 |

同義語 |

viridomycin A viridomycin A1 viridomycin A2 viridomycin B viridomycin C viridomycin D |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。